molecular formula C26H25N3OS B2618371 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207056-80-1

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2618371
CAS RN: 1207056-80-1
M. Wt: 427.57
InChI Key: GGSMHRGVVOTRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, commonly known as DT-13, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of imidazole-based compounds and possesses unique properties that make it a promising candidate for further research.

Mechanism of Action

DT-13 exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. DT-13 also activates the Nrf2 signaling pathway, which is involved in antioxidant defense and cellular protection against oxidative stress.
Biochemical and Physiological Effects:
DT-13 has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. DT-13 has also been found to increase the expression of antioxidant enzymes and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

DT-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its chemical structure can be modified to improve its properties. DT-13 also possesses unique properties that make it a promising candidate for further research. However, the synthesis of DT-13 is a complex process that requires expertise in synthetic organic chemistry. Additionally, further research is needed to fully understand the safety and efficacy of DT-13 in humans.

Future Directions

There are several future directions for research on DT-13. One area of research is the development of DT-13 derivatives with improved properties. Another area of research is the investigation of the safety and efficacy of DT-13 in humans. Further research is also needed to fully understand the mechanism of action of DT-13 and its potential therapeutic applications in various diseases. Overall, DT-13 is a promising compound that has the potential to lead to the development of novel therapeutics for various diseases.

Synthesis Methods

DT-13 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 1,5-di-p-tolyl-1H-imidazole-2-thiol, which is then reacted with p-tolylacetic anhydride to form DT-13. The synthesis of DT-13 is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

DT-13 has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. DT-13 has been found to inhibit the growth of various cancer cells, including lung, breast, and liver cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases and to protect against oxidative stress.

properties

IUPAC Name

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3OS/c1-18-4-10-21(11-5-18)24-16-27-26(29(24)23-14-8-20(3)9-15-23)31-17-25(30)28-22-12-6-19(2)7-13-22/h4-16H,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSMHRGVVOTRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

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